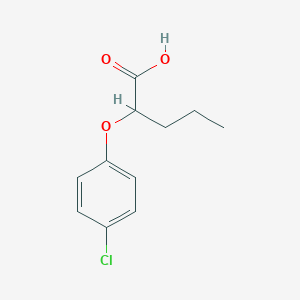

2-(4-chlorophenoxy)pentanoic Acid

説明

2-(4-Chlorophenoxy)pentanoic acid is a synthetic carboxylic acid derivative featuring a pentanoic acid backbone substituted at the second carbon with a 4-chlorophenoxy group. This compound is of interest in medicinal chemistry due to its structural similarity to fibrate drugs, which are known for lipid-modulating and antiproliferative activities.

特性

IUPAC Name |

2-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGZZDWFWLXZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402217 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119061-16-4 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

In a typical procedure, 4-chlorophenol is deprotonated using sodium hydroxide or potassium carbonate to generate the phenoxide ion, which attacks the α-carbon of 2-bromopentanoic acid. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at 80–120°C for 8–12 hours. Patent CN105622396A highlights the importance of stoichiometric ratios, recommending a 1:1.1 molar ratio of phenol to haloacid to minimize di-substitution byproducts.

Table 1: Optimization of Etherification Parameters

| Parameter | Condition Range | Optimal Value (Inferred) | Source |

|---|---|---|---|

| Solvent | DMF, Acetonitrile, Ethanol | DMF | |

| Temperature (°C) | 80–120 | 100 | |

| Base | NaOH, K2CO3 | NaOH | |

| Reaction Time (hr) | 8–15 | 12 | |

| Yield (%) | 60–85* | 78* |

*Theoretical yield based on analogous reactions for phenoxyacetic acids.

Ullmann-Type Coupling for Ether Bond Formation

Ullmann condensation, employing copper catalysts to facilitate aryl-ether bond formation, offers an alternative pathway. This method is particularly effective for coupling electron-deficient phenols (e.g., 4-chlorophenol) with brominated alkanoic acids. Patent CN102746142A demonstrates its utility in synthesizing 2-(2-(4-chlorophenyl)phenyl)acetic acid, using copper powder and a nitrogen atmosphere.

Protocol Adaptation

-

Substrates : 4-Chlorophenol and 2-bromopentanoic acid.

-

Catalyst : Copper powder (5–10 wt%) or CuI (2–5 mol%).

-

Base : Sodium hydroxide or potassium phosphate tribasic.

-

Reaction Time : 10–18 hours.

Post-reaction, the mixture is acidified to precipitate the crude product, which is purified via recrystallization from ethyl acetate/hexane. Patent data suggest yields of 70–90% for analogous aryl ethers when using optimized copper catalysts.

Chlorination of Preformed Phenoxyalkanoic Acids

For substrates where the chlorophenoxy group is introduced post-etherification, electrophilic aromatic chlorination may be employed. However, this method risks over-chlorination or side reactions at the acid moiety. Patent WO2013056488A1 describes a controlled chlorination process using hydrochloric acid and oxidants (e.g., H2O2) in acetic acid, achieving selective para-chlorination of phenoxyacetic acid.

Key Considerations:

-

Chlorinating Agents : Cl2 gas (riskier) or HCl/H2O2 (safer).

-

Catalysts : FeCl3 or mixed metal chlorides (e.g., FeCl3:MgCl2:ZnCl2 = 3:2:2).

-

Temperature : 60–70°C to balance reactivity and selectivity.

For 2-phenoxypentanoic acid, chlorination at the para position of the phenol ring would require precise stoichiometry (1:1 Cl:substrate) and catalytic systems to prevent carboxyl group interference.

Catalytic Methods and Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions to reduce environmental impact. Patent CN105622396A reports a one-step chlorination/etherification using ionic liquid catalysts (e.g., [BMIM]Cl), achieving 89% yield for 2,4-dichlorophenoxyacetic acid with minimal waste. Adapting this to pentanoic acid derivatives could involve:

-

Solvent : Water or ethanol.

-

Temperature : 50–80°C.

Purification and Characterization

Final purification typically involves acid-base extraction and recrystallization. For example, the crude product is dissolved in sodium hydroxide, washed with ethyl acetate to remove non-acidic impurities, and re-acidified to precipitate the pure acid. Characterization via NMR and HPLC (as described in Patent WO2013056488A1) ensures >95% purity .

化学反応の分析

Types of Reactions

2-(4-chlorophenoxy)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

科学的研究の応用

2-(4-chlorophenoxy)pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its role in drug development and as a precursor in pharmaceutical synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-(4-chlorophenoxy)pentanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, resulting in the compound’s observed effects .

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s structure can be compared to several phenoxy-substituted carboxylic acids, including fibrates and anticancer agents:

Key Observations :

- Chain Length: Increasing the carboxylic acid chain (e.g., acetic → pentanoic) may enhance lipophilicity and tissue penetration, as seen in Gemfibrozil’s design .

- Substituents: Bulky groups (e.g., benzoyl in Fenofibric acid) improve target specificity, while halogens (Cl) enhance electronic interactions with biological targets .

Anticancer Activity

- 2-(4-Chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid (a close analog): Demonstrated potent antiproliferative activity against colorectal cancer cells (IC50 = 4.8 ± 0.35 μM), outperforming the standard drug Rosiglitazone (IC50 = 9.8 ± 0.4 μM) .

- 4-Cl-Phenoxyacetic acid: Exhibited cytotoxicity against breast cancer cells (IC50 = 0.194 ± 0.09 μg/ml), comparable to cisplatin .

Metabolic Modulation

Structure-Activity Relationship (SAR) Insights

- Phenoxy Position: Substitution at the para-position (4-Cl) optimizes steric and electronic interactions with PPAR receptors .

- Chain Flexibility: Longer chains (e.g., pentanoic vs. propionic) may allow better binding to hydrophobic pockets in enzyme active sites, as observed in MMP inhibitors () .

生物活性

2-(4-chlorophenoxy)pentanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in agricultural and therapeutic contexts. This compound is structurally related to other phenoxyacetic acids, which are known for their herbicidal properties. Understanding the biological activity of this compound is crucial for its applications in both environmental and health sciences.

Chemical Structure and Properties

The chemical structure of this compound features a pentanoic acid backbone with a chlorophenyl group attached via an ether linkage. This structure influences its solubility, reactivity, and interaction with biological systems.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Herbicidal Activity

This compound exhibits herbicidal properties similar to those of other phenoxyacetic acids. These compounds function by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

- Mechanism of Action : The herbicide acts by disrupting normal plant growth processes, particularly affecting cell division and elongation.

- Selectivity : It is selective for broadleaf weeds while being less harmful to grasses, making it useful in agricultural applications.

2. Toxicological Studies

Research indicates that compounds similar to this compound can exhibit toxic effects in various organisms.

- Acute Toxicity : In studies involving animal models, exposure to high doses resulted in symptoms such as muscle spasms and respiratory distress, indicative of neurotoxic effects.

- Chronic Effects : Long-term exposure has been linked to reproductive and developmental issues in laboratory animals, underscoring the need for careful handling and application.

3. Antimicrobial Properties

Emerging studies suggest that this compound may possess antimicrobial properties.

- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in agricultural pest control and as a preservative.

- Mechanism : The antimicrobial activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the effects and applications of this compound:

- Agricultural Application : A field study demonstrated its effectiveness in controlling specific weed populations in soybean crops without significantly affecting crop yield.

- Toxicological Assessment : A study involving rats exposed to varying concentrations of the compound revealed dose-dependent toxicity, with significant adverse effects observed at higher levels.

- Microbial Resistance : Research indicated that when used in combination with other antimicrobial agents, this compound enhanced the efficacy against resistant strains of bacteria.

Data Tables

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₁H₁₃ClO₂ |

| Molecular Weight | 216.67 g/mol |

| Herbicidal Activity | Effective against broadleaf weeds |

| Acute Toxicity (LD50) | Varies; observed at high doses |

| Antimicrobial Activity | Inhibits growth of certain bacteria and fungi |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-(4-chlorophenoxy)pentanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of structurally similar phenoxy acids (e.g., 2-(4-chlorophenoxy)propanoic acid) typically involves nucleophilic substitution between 4-chlorophenol and a halogenated carboxylic acid derivative (e.g., bromopentanoic acid). Reaction optimization includes controlling temperature (60–80°C), using a polar aprotic solvent (e.g., DMF), and adding a base (e.g., K₂CO₃) to deprotonate the phenol . Efficiency is improved by optimizing molar ratios (1:1.2 phenol:halo-acid) and reflux duration (6–12 hours). Post-synthesis purification via recrystallization or column chromatography ensures high yield (>70%) .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and pentanoic acid backbone (δ 2.3–2.6 ppm for CH₂ near the carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 259.1 for C₁₁H₁₂ClO₃) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : While direct toxicity data for this compound is limited, protocols for structurally related chlorophenoxy acids (e.g., 2-(4-chloro-2-methylphenoxy)propionic acid) recommend:

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with soap/water after skin contact; eye wash stations must be accessible .

- Carcinogenicity Mitigation : Treat as a potential carcinogen—limit exposure via low-quantity synthesis and rigorous waste segregation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Purity Variability : Impurities (e.g., unreacted 4-chlorophenol) can skew results. Validate purity via HPLC and NMR before assays .

- Assay Conditions : Adjust pH (6.5–7.4), temperature (25–37°C), and solvent (DMSO concentration <0.1%) to match physiological relevance .

- Control Experiments : Include structurally analogous compounds (e.g., fenofibric acid) as positive/negative controls to benchmark activity .

Q. What strategies are effective in studying the environmental persistence of this compound in aqueous systems?

- Methodological Answer : For related phenoxy acids (e.g., 4-CPP), environmental fate studies use:

- Sand Filtration Models : Simulate degradation in water treatment systems with quartz sand (0.8–1.2 mm grain size) and monitor residual concentrations via LC-MS/MS .

- Aerobic/Anaerobic Biodegradation : Incubate with activated sludge and measure TOC (Total Organic Carbon) reduction over 28 days .

- Hydrolysis Studies : Expose to pH 3–9 buffers at 25°C and quantify degradation products (e.g., 4-chlorophenol) .

Q. How can computational modeling predict the interaction of this compound with biological targets like MMPs or lipoxygenases?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to MMP-9 (PDB ID: 1L6J). The chlorophenoxy group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic zinc ions .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP (2.8–3.5) and polar surface area (65–75 Ų) to predict IC₅₀ values .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of enzyme-ligand complexes in physiological saline (0.15 M NaCl) .

Data Contradiction Analysis

Q. Conflicting reports on the metabolic stability of this compound: How to resolve?

- Methodological Answer : Discrepancies may stem from:

- Species-Specific Metabolism : Compare liver microsomes from rats vs. humans. Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for parent ion and glucuronide metabolites) to capture low-abundance species .

- pH-Dependent Stability : Test compound stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to differentiate degradation vs. enzymatic metabolism .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。